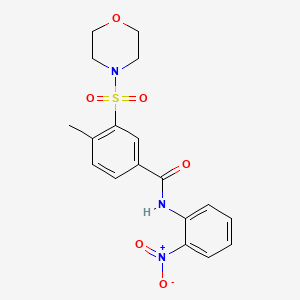![molecular formula C22H32NO3P B3961362 diisobutyl [anilino(4-methylphenyl)methyl]phosphonate](/img/structure/B3961362.png)
diisobutyl [anilino(4-methylphenyl)methyl]phosphonate
Übersicht
Beschreibung
Diisobutyl [anilino(4-methylphenyl)methyl]phosphonate, also known as VX, is a potent nerve agent that was first synthesized in the 1950s. It is a clear, colorless, odorless liquid that can be lethal in small doses. VX is classified as a Schedule 1 chemical weapon under the Chemical Weapons Convention due to its high toxicity and potential for use as a weapon of mass destruction.
Wirkmechanismus
Diisobutyl [anilino(4-methylphenyl)methyl]phosphonate works by inhibiting the activity of acetylcholinesterase, which leads to a buildup of acetylcholine in the nervous system. This causes overstimulation of the nervous system, leading to seizures, respiratory failure, and ultimately death. The effects of this compound can be rapid, with death occurring within minutes to hours of exposure.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound exposure can be severe and long-lasting. This compound can cause respiratory distress, convulsions, and loss of consciousness. It can also lead to permanent damage to the nervous system and other organs. This compound exposure can be fatal even at low doses, and there is no known antidote.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using diisobutyl [anilino(4-methylphenyl)methyl]phosphonate in lab experiments is that it is a potent and reliable tool for studying the nervous system. However, the use of this compound in lab experiments is highly regulated and requires specialized training and equipment. Additionally, the toxicity of this compound makes it difficult to work with, and proper safety measures must be taken to prevent exposure.
Zukünftige Richtungen
Future research on diisobutyl [anilino(4-methylphenyl)methyl]phosphonate should focus on developing new treatments for nerve agent exposure. This could include the development of new antidotes or therapies that target the effects of this compound on the nervous system. Additionally, research could focus on developing new methods for detecting and decontaminating this compound in the event of a chemical attack.
Conclusion
This compound, or this compound, is a highly toxic nerve agent that has been extensively studied for its potential use as a chemical weapon. Despite its deadly effects, this compound has also been used in scientific research to study the nervous system and its response to toxic agents. Future research on this compound should focus on developing new treatments and detection methods to mitigate the effects of this deadly chemical.
Wissenschaftliche Forschungsanwendungen
Diisobutyl [anilino(4-methylphenyl)methyl]phosphonate has been extensively studied for its potential use as a chemical weapon. However, it has also been used in scientific research to study the nervous system and its response to toxic agents. This compound has been used to investigate the effects of nerve agents on acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses.
Eigenschaften
IUPAC Name |
N-[bis(2-methylpropoxy)phosphoryl-(4-methylphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32NO3P/c1-17(2)15-25-27(24,26-16-18(3)4)22(20-13-11-19(5)12-14-20)23-21-9-7-6-8-10-21/h6-14,17-18,22-23H,15-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCPGCYUKHAKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(NC2=CC=CC=C2)P(=O)(OCC(C)C)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1,3-benzodioxol-5-ylmethyl)thio]-8-tert-butyl-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3961280.png)
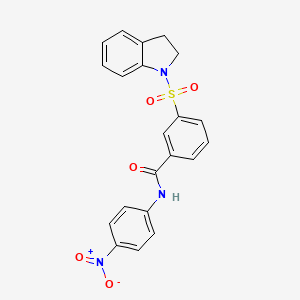
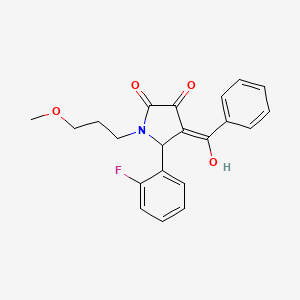
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3961311.png)
![2-{2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B3961319.png)
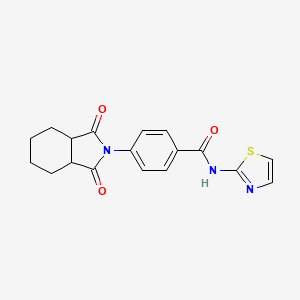
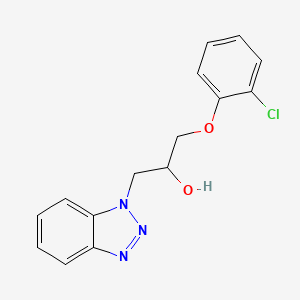
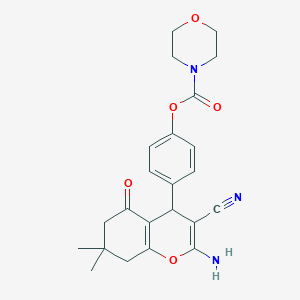

![N-methyl-N-[2-(4-phenyl-5-pyridin-2-yl-1H-imidazol-1-yl)ethyl]methanesulfonamide](/img/structure/B3961339.png)
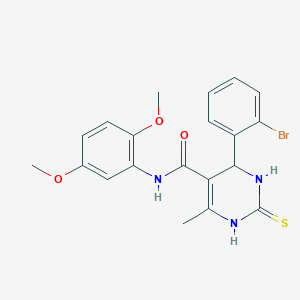
![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3961343.png)
